2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide
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Overview
Description
2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide is a complex organic compound that features a benzooxazole ring, a cyclohexylcarbamoylmethyl group, and a fluoro-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzooxazole ring followed by the introduction of the sulfanyl group. The cyclohexylcarbamoylmethyl and fluoro-phenyl groups are then introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluoro-phenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzooxazole ring and the fluoro-phenyl group can play crucial roles in binding to these targets, while the cyclohexylcarbamoylmethyl group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-phenyl)-benzooxazol-5-ylamine
- 4-Fluoro-benzoic acid 4-(benzooxazol-2-ylsulfanyl)-but-2-ynyl ester
Uniqueness
2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzooxazole ring, the sulfanyl group, and the fluoro-phenyl group makes it distinct from other similar compounds, potentially leading to unique applications and activities.
Properties
Molecular Formula |
C23H24FN3O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-3-fluoroanilino)-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H24FN3O3S/c24-16-7-6-10-18(13-16)27(14-21(28)25-17-8-2-1-3-9-17)22(29)15-31-23-26-19-11-4-5-12-20(19)30-23/h4-7,10-13,17H,1-3,8-9,14-15H2,(H,25,28) |
InChI Key |
DCGBWGOOLFEARR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2=CC(=CC=C2)F)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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